molecular formula C9H18O2 B571257 Hexyl glycidyl ether, (R)- CAS No. 121906-43-2

Hexyl glycidyl ether, (R)-

Cat. No.: B571257
CAS No.: 121906-43-2
M. Wt: 158.241
InChI Key: JPEGUDKOYOIOOP-VIFPVBQESA-N
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Description

Hexyl glycidyl ether, ®-, also known as ®-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a chiral epoxide, meaning it has a specific three-dimensional arrangement that makes it optically active. This compound is commonly used in the synthesis of various chemicals and materials due to its reactive epoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl glycidyl ether, ®-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxide ring. The reaction conditions typically involve:

    Temperature: 50-70°C

    Solvent: Toluene or dichloromethane

    Catalyst: Sodium hydroxide or potassium hydroxide

Industrial Production Methods

In industrial settings, the production of hexyl glycidyl ether, ®-, often involves continuous flow reactors to ensure consistent product quality and yield. The process includes:

    Mixing: Hexanol and epichlorohydrin are mixed in a reactor.

    Reaction: The mixture is heated and stirred in the presence of a base catalyst.

    Separation: The product is separated from the reaction mixture using distillation or extraction techniques.

    Purification: The crude product is purified through distillation or recrystallization to obtain high-purity hexyl glycidyl ether, ®-.

Chemical Reactions Analysis

Types of Reactions

Hexyl glycidyl ether, ®-, undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base catalyst.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of various substituted alcohols, amines, or thiols.

Scientific Research Applications

Hexyl glycidyl ether, ®-, has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the modification of biomolecules and the development of biocompatible materials.

    Medicine: Utilized in drug delivery systems and the synthesis of pharmaceutical intermediates.

    Industry: Used as a reactive diluent in epoxy resins, improving their mechanical properties and reducing viscosity.

Mechanism of Action

The mechanism of action of hexyl glycidyl ether, ®-, primarily involves the reactivity of its epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical structures. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

Hexyl glycidyl ether, ®-, can be compared with other glycidyl ethers such as:

  • Butyl glycidyl ether
  • Octyl glycidyl ether
  • Phenyl glycidyl ether

Uniqueness

  • Chain Length : Hexyl glycidyl ether, ®-, has a six-carbon chain, which provides a balance between hydrophobicity and reactivity.
  • Reactivity : The epoxide group in hexyl glycidyl ether, ®-, is highly reactive, making it suitable for various chemical modifications.
  • Applications : Its unique properties make it suitable for use in a wide range of applications, from industrial to biomedical fields.

By understanding the properties, preparation methods, and applications of hexyl glycidyl ether, ®-, researchers and industry professionals can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

(2R)-2-(hexoxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEGUDKOYOIOOP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC[C@H]1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121906-43-2
Record name Hexyl glycidyl ether, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121906432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXYL GLYCIDYL ETHER, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84R49QT87E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A reactor equipped with stirrer, reflux condenser and thermometer is charged with 102.18 g (1.0 mol) of 1-hexanol and 3.14 g (0.02 mol) of powdered tin difluoride, and the charge is heated to 115° C. Then, with efficient stirring, 86.26 ml (1.1 mol) of epichlorohydrin are added over 1 hour. The reaction is allowed to continue for 8 hours, during which time the temperature slowly rises to about 125° C. The reaction mixture is cooled to 55° C. and then, at this temperature, 88 g (1.1 mol) of a 50% aqueous solution of sodium hydroxide are added dropwise with efficient stirring over 30 minutes. After stirring for 6 hours at 55° C. and cooling to room temperature, the suspension is filtered and the filtrate is washed with ethyl acetate. The phases are separated, and the aqueous phase is extracted with 2×100 ml of ethyl acetate. The combined organic phases are neutralised with CO2, dried over magnesium sulfate and filtered. The filtrate is freed from solvent on a rotary evaporator under vacuum (bath temperature 50° C.). Yield: 142.7 g (90.2% of theory) of colourless 1-hexanol glycidyl ether for which the following analytical values are obtained: epoxy value: 5.5 eq/kg (87% of theory); total chlorine content: 3.2% hydrolysable chlorine content: 0.21%.
Quantity
102.18 g
Type
reactant
Reaction Step One
Name
tin difluoride
Quantity
3.14 g
Type
catalyst
Reaction Step One
Quantity
86.26 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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